

Application Notes and Protocols for Intrathecal SB-366791 Injection

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-366791 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel primarily expressed in sensory neurons.[1][2] The TRPV1 receptor plays a crucial role in the detection and modulation of noxious stimuli, including heat, capsaicin, and acidic conditions.[1][2] As a competitive antagonist, SB-366791 binds to the vanilloid binding site on the TRPV1 receptor, thereby inhibiting its activation.[2] This inhibitory action makes SB-366791 a valuable tool for investigating the physiological and pathological roles of TRPV1, particularly in pain and inflammation research.[1][3] Intrathecal administration allows for the direct delivery of SB-366791 to the spinal cord, targeting the central terminals of primary afferent neurons and enabling the study of its effects on spinal nociceptive processing.

Data Presentation In Vitro Activity of SB-366791



Parameter	Species	Assay	Value	Reference
IC50	Human	Capsaicin- induced Ca2+ influx	5.7 nM	[1]
pKb	Human	FLIPR-based Ca2+-assay (vs. capsaicin)	7.74 ± 0.08	[2]
pA2	Human	Schild analysis	7.71	[2]
IC50	Rat	Capsaicin- evoked Ca2+ influx (trigeminal ganglion neurons)	0.7 μM (700 nM)	[4]
IC50	Rat	Capsaicin- induced Ca2+ influx (trigeminal ganglion cells)	651.9 nM	[3]

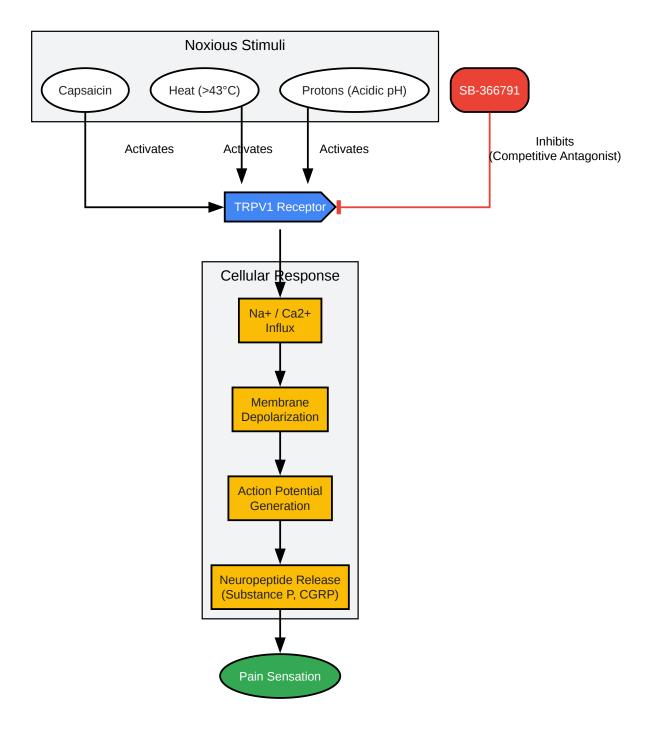
In Vivo Intrathecal Administration of SB-366791



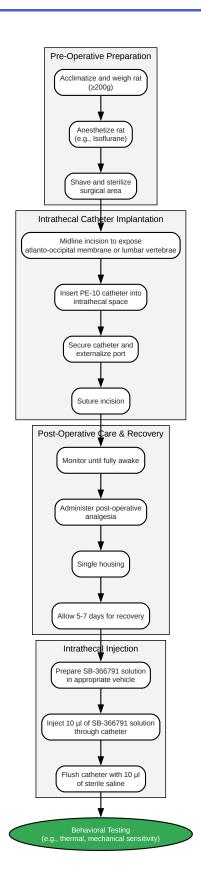
Species	Dose	Injection Volume	Observed Effect	Reference
Rat	Not specified	10 μΙ	Suppressed tolerance to the analgesic effects of chronic morphine	[4]
Mouse	0.01, 0.03, 0.1 nmol	Not specified	Dose- dependently reduced morphine- induced scratching behavior	[5][6]
Mouse	0.1 nmol	Not specified	Did not produce thermal antinociceptive effects on its own	[5]
Mouse	0.1 nmol (with 0.3 nmol morphine)	Not specified	Did not significantly alter morphine- induced antinociception	[5]

Experimental Protocols Signaling Pathway of TRPV1 and Inhibition by SB366791









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Intrathecal SB-366791 Injection]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1680832#intrathecal-injection-protocol-for-sb-366791]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com